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Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis,
making it a key therapeutic target for metabolic diseases such as type 2 diabetes. Ex229 (also
known as compound 991) is a potent, small-molecule, allosteric activator of AMPK.[1][2] It
binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, a site distinct
from the AMP binding site, leading to robust activation of the kinase.[2] This document provides
detailed protocols for assays to quantify the activation of AMPK by Ex229 in various cell-based
systems.

Mechanism of Action of Ex229

Ex229 is a benzimidazole derivative that allosterically activates AMPK_.[3] It has been shown to
be 5- to 10-fold more potent than the earlier generation AMPK activator, A769662.[1] Ex229
directly activates AMPK complexes containing either the al or a2 catalytic subunit and the 1
or 32 regulatory subunit.[4] This activation leads to the phosphorylation of downstream targets,
including acetyl-CoA carboxylase (ACC), which results in the stimulation of fatty acid oxidation
and glucose uptake.[4][5]
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Caption: Signaling pathway of Ex229-mediated AMPK activation.
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Data Presentation: Efficacy of Ex229

The following tables summarize the quantitative data on the efficacy of Ex229 in activating

AMPK and its downstream effects.

Table 1: Binding Affinity of Ex229 to AMPK Isoforms

AMPK Isoform Binding Affinity (Kd, uM)
alB1lyl 0.06[3]
a2B1y1l 0.06[3]
alp2yl 0.51[3]

Table 2: Effective Concentrations of Ex229 for AMPK Activation and Downstream Effects
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Effective .
. Incubation Observed
Cell Type Assay Concentration .
Time Effect
(M)
Saturation of
Primary Mouse ACC ACC
) 0.03[3] 1 hour )
Hepatocytes Phosphorylation phosphorylation.
[3]
Slight increase in
Primary Mouse AMPK AMPK
) 0.3[3] 1 hour )
Hepatocytes Phosphorylation phosphorylation.
[3]
Rat Significant
Epitrochlearis AMPK Activation  50[4] Not Specified increase in
Skeletal Muscle AMPK activity.[4]
Rat ~2-fold increase
Epitrochlearis Glucose Uptake 100[6] Not Specified in glucose
Skeletal Muscle uptake.[4]
Fatty Acid . N Increased fatty
L6 Myotubes o Not Specified Not Specified ) S
Oxidation acid oxidation.[1]
Increased
L6 Myotubes Glucose Uptake Not Specified Not Specified glucose uptake.

[1]

Experimental Protocols

Herein are detailed protocols for three key assays to measure Ex229-mediated AMPK

activation.

Western Blot for Phospho-AMPK and Phospho-ACC

This protocol describes the detection of phosphorylated AMPK (p-AMPKa at Thr172) and

phosphorylated ACC (p-ACC at Ser79) in cell lysates by Western blotting.
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Western Blot Workflow for p-AMPK/p-ACC
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Caption: Workflow for Western blot analysis of protein phosphorylation.
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Materials:

e Cell culture reagents

o Ex229 (prepared in DMSO)

 Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

» Blocking buffer (5% BSA in TBST)

e Primary antibodies (anti-p-AMPKa Thrl72, anti-p-ACC Ser79, anti-total AMPKa, anti-total
ACC)

e HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Protocol:

e Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with
varying concentrations of Ex229 (e.g., 0.01 uM to 10 pM) for a specified time (e.g., 1 hour).
Include a vehicle control (DMSO).

e Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and
phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.
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o SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli
buffer and separate the proteins on an SDS-PAGE gel.

o Protein Transfer: Transfer the separated proteins to a PVDF membrane.
e Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5%
BSA/TBST overnight at 4°C. Use antibodies specific for the phosphorylated forms of AMPK
and ACC, as well as antibodies for the total proteins to normalize the data.

e Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate
with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again and detect the signal using a chemiluminescent
substrate and an imaging system.

« Data Analysis: Quantify the band intensities using densitometry software. Normalize the
phosphorylated protein signal to the total protein signal for each sample.

Non-Radioactive AMPK Kinase Assay

This protocol describes a non-radioactive, luminescence-based assay to measure the kinase
activity of AMPK in cell lysates or with purified enzyme. This method measures the amount of
ADP produced, which is then converted to ATP and detected via a luciferase reaction.
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Non-Radioactive AMPK Kinase Assay Workflow
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Caption: Workflow for a non-radioactive, luminescence-based AMPK kinase assay.
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Materials:

ADP-Glo™ Kinase Assay Kit (or similar)
o AMPK enzyme (purified or in cell lysate)
o SAMS peptide substrate

o Ex229

o ATP

» Kinase reaction buffer

o White, opaque 96-well plates

e Luminometer

Protocol:

o Prepare Reagents: Prepare the kinase reaction buffer, ATP solution, and SAMS peptide
substrate according to the assay kit instructions.

e Set up Kinase Reaction: In a 96-well plate, add the following to each well:

[e]

AMPK enzyme (or cell lysate)

Ex229 at various concentrations

[e]

o

SAMS peptide substrate

Kinase reaction buffer

[¢]

e |nitiate Reaction: Add ATP to each well to start the kinase reaction.
 Incubate: Incubate the plate at 30°C for the desired time (e.g., 60 minutes).

o Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase
reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
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o Convert ADP to ATP: Add the Kinase Detection Reagent to each well. This reagent will
convert the ADP produced during the kinase reaction into ATP. Incubate at room temperature
for 30 minutes.

o Measure Luminescence: Measure the luminescence in each well using a plate-reading
luminometer. The light output is proportional to the amount of ADP produced and thus to the
AMPK activity.

Fluorescent Glucose Uptake Assay

This protocol describes a cell-based assay to measure glucose uptake using the fluorescent
glucose analog, 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)Jamino]-D-glucose).
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Fluorescent Glucose Uptake Assay Workflow
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Caption: Workflow for a fluorescent 2-NBDG glucose uptake assay.
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Materials:

e Cell culture reagents

« Ex229

e Glucose-free cell culture medium

e 2-NBDG

e PBS

e Black, clear-bottom 96-well plates

o Fluorescence plate reader or fluorescence microscope
Protocol:

o Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere
overnight.

¢ Glucose Starvation: The next day, gently wash the cells with PBS and replace the medium
with glucose-free medium. Incubate for 1-2 hours to starve the cells of glucose.

e Treatment: Add Ex229 at desired concentrations to the wells and incubate for the
appropriate time (e.g., 1 hour).

e 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 uM and
incubate for 30-60 minutes.

e Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-
cold PBS to remove any extracellular 2-NBDG.

¢ Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a
fluorescence plate reader (excitation/emission ~485/535 nm) or visualize the cells using a
fluorescence microscope.

Conclusion
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The assays described in these application notes provide robust and reliable methods for
guantifying the activation of AMPK by Ex229. By utilizing these detailed protocols, researchers
can effectively characterize the potency and efficacy of Ex229 in various cellular contexts,
aiding in the research and development of novel therapeutics targeting metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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